2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O5 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13722174 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2276-0104 is the bromodomain (BRD) of p300/CBP Associated Factor (PCAF) . PCAF is a lysine acetyltransferase, and its dysfunction is linked to the onset and progression of several diseases like cancer, diabetes, AIDS, etc .
Mode of Action
F2276-0104 interacts with the PCAF BRD by binding to key residues Asn803 , Tyr809 , and Tyr802 , along with a water molecule (HOH1001) . This interaction inhibits the function of PCAF, thereby affecting the acetylation of lysine residues in various proteins .
Pharmacokinetics
The study does mention the use of adme prediction in the process of identifying f2276-0104 as a potent drug molecule for pcaf brd
Result of Action
The result of F2276-0104’s action is the inhibition of PCAF’s function, which can lead to changes in the acetylation of lysine residues in various proteins. This can potentially alter gene expression and protein function, thereby influencing the progression of diseases like cancer, diabetes, AIDS, etc .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21-9-10-25-15-8-7-13(11-14(15)19(21)23)20-18(22)12-26-17-6-4-3-5-16(17)24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONMQAHAMMZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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